molecular formula C18H21ClN2O3S B2717483 4-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171796-79-4

4-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2717483
CAS RN: 1171796-79-4
M. Wt: 380.89
InChI Key: ORTJFKDIZYRKTJ-UHFFFAOYSA-N
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Description

“4-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C9H12ClNO3S . It is used in various scientific research.


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation. Of these, the most common type is electrophilic substitution .

Scientific Research Applications

Antimicrobial Properties

This compound exhibits promising antimicrobial activity against various strains of microorganisms. Researchers have investigated its effectiveness in inhibiting bacterial growth and preventing infections . Further studies are needed to explore its mechanism of action and potential clinical applications.

Material Science and Crystallography

The crystal structure of a related compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been determined . Researchers could explore the crystallographic properties of our compound, including its packing arrangement, intermolecular interactions, and potential applications in material science.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s likely that the mechanism of action would depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

4-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-24-12-11-21-10-2-3-14-4-7-16(13-18(14)21)20-25(22,23)17-8-5-15(19)6-9-17/h4-9,13,20H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTJFKDIZYRKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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